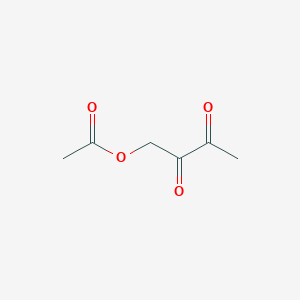
4-Buta-1,3-diynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Buta-1,3-diynylpyridine”, also known as “4,4’-Buta-1,3-diyne-1,4-diyldipyridine”, is a chemical compound with the molecular formula C14H8N2 . It has an average mass of 204.227 Da and a monoisotopic mass of 204.068741 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-Buta-1,3-diynylpyridine” often involves multicomponent reactions such as the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, aromatic aldehyde, and any ammonia source on heating in an appropriate solvent in the presence of a protic or Lewis acid . Another method involves the oxidative dimerization of ethynylpyridines .Molecular Structure Analysis
The molecular structure of “4-Buta-1,3-diynylpyridine” can be found in various databases like ChemSpider . It’s important to note that the exact structure can vary based on the isomers and the specific substitutions on the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “4-Buta-1,3-diynylpyridine” and similar compounds often involve multicomponent reactions and coupling reactions . For example, the dehydrobromination of certain compounds can lead to the formation of dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Buta-1,3-diynylpyridine” include its molecular formula (C14H8N2), average mass (204.227 Da), and monoisotopic mass (204.068741 Da) .Future Directions
Future research directions could involve the development of new synthesis methods and the exploration of the compound’s potential applications. For instance, the synthesis of 1,4-diaryl-1,3-butadiynes has been studied for potential applications as luminescent clusters . Additionally, the construction of metal-organic frameworks (MOFs) using “4-Buta-1,3-diynylpyridine” and similar compounds could be another interesting area of research .
properties
IUPAC Name |
4-buta-1,3-diynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQPDVMFOZALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938842 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Buta-1,3-diynylpyridine | |
CAS RN |
176715-52-9 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

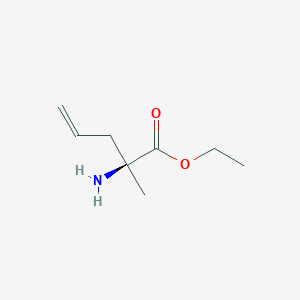

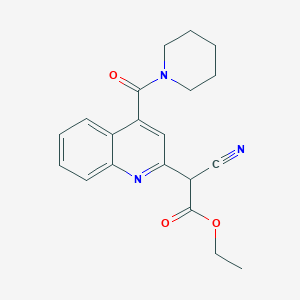
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
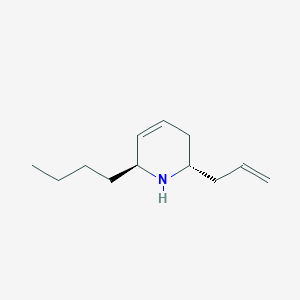

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
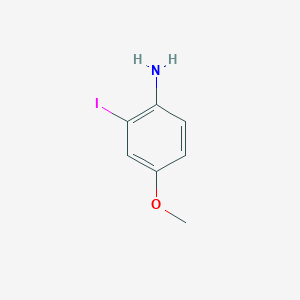
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)


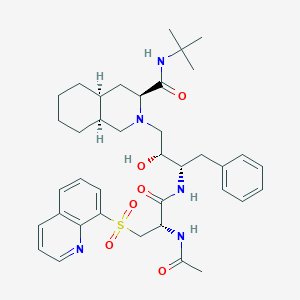
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
